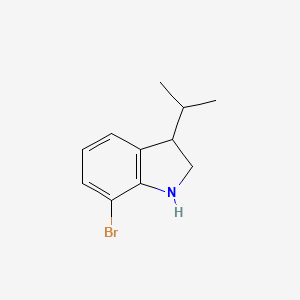
7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and an isopropyl group in this compound may influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor. One common method is the electrophilic bromination of 3-(propan-2-yl)-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-(propan-2-yl)-2,3-dihydro-1H-indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
科学的研究の応用
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The bromine atom and isopropyl group may enhance binding affinity and selectivity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-(Propan-2-yl)-2,3-dihydro-1H-indole: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
7-Bromo-2,3-dihydro-1H-indole: Lacks the isopropyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the isopropyl group in 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole makes it unique
生物活性
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a bromine atom at the 7-position of the indole ring and an isopropyl group at the 3-position. This unique structure contributes to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to:
- Receptor Binding : The bromine atom enhances the compound's reactivity and affinity for various receptors, including those involved in cancer pathways.
- Enzyme Modulation : It may inhibit or activate specific enzymes that play critical roles in cell signaling and proliferation.
- Cell Cycle Interference : Similar compounds have been shown to disrupt mitotic spindle formation, leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 4.5 | Disruption of microtubule dynamics |
| PC-3 (Prostate) | 6.0 | Induction of ROS production |
These findings suggest that the compound may induce apoptosis through pathways involving Bax and p53 overexpression while decreasing Bcl-2 levels.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.90 | Strong antibacterial |
| Escherichia coli | >100 | Inactive |
| Candida albicans | 7.80 | Moderate antifungal |
These results highlight its potential as an antibacterial agent, particularly against resistant strains like MRSA .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested on A549 lung cancer cells. The treatment resulted in significant apoptosis characterized by increased levels of cleaved caspases and PARP, indicating effective induction of programmed cell death. The study concluded that the compound's ability to disrupt microtubule formation was a key factor in its cytotoxicity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects against MRSA strains. The compound exhibited an MIC value of 1 µg/mL, demonstrating superior activity compared to standard antibiotics. The mechanism involved interference with bacterial cell wall synthesis and function .
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
7-bromo-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14BrN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3 |
InChIキー |
KVGNVRBJEAYGGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CNC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















